9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine
Description
Properties
CAS No. |
920503-51-1 |
|---|---|
Molecular Formula |
C21H20N4S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
9-benzyl-6-(2-benzylsulfanylethyl)purine |
InChI |
InChI=1S/C21H20N4S/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
RUBLTPBKGPANSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and benzylthioethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
-
Step 1: Synthesis of the Purine Core
- Starting material: 6-chloropurine
- Reagent: Benzyl bromide
- Solvent: DMF
- Base: Sodium hydride
- Reaction: Nucleophilic substitution to form 9-benzyl-6-chloropurine
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylthioethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine with structurally or functionally related purine derivatives, focusing on substituent effects and biological activities:
Structural and Functional Analysis
Sulfur atoms may participate in redox interactions or coordinate metal ions, as seen in antithyroid agents forming iodine complexes . In contrast, dimethylamino () and 2-furyl () groups at C6 are critical for antiviral and antitubercular activities, respectively, highlighting the role of electronic and steric properties in target engagement.
Substituent at C2: Chlorine at C2 significantly enhances activity in antirhinovirus (e.g., IC50 reduction from >10 µM to 0.08 µM) and antitubercular compounds ().
Substituent at N9 :
- The benzyl group is a common motif to block metabolism at N9, improving stability. In antitubercular compounds, electron-donating groups (e.g., 4-methoxybenzyl) further enhance activity .
Pharmacological Potential
- Antithyroid Activity : The benzylsulfanyl moiety in correlates with potent activity, but the ethyl linker in the target compound might reduce iodine complex formation efficiency.
- Antiviral/Antitubercular Activity : Without a 2-chloro or furyl group, the target compound is less likely to match the potency of analogs in and .
Biological Activity
9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic implications of this compound.
Synthesis
The synthesis of 9-benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine typically involves multi-step organic reactions, including N-alkylation and coupling techniques. The introduction of the benzylsulfanyl group is particularly notable as it may enhance the compound's biological activity through increased lipophilicity or improved binding to biological targets.
Antimicrobial Activity
Research indicates that various benzyl-substituted purines exhibit significant antimicrobial properties. For instance, 9-benzylpurines have shown promising activity against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL for certain derivatives . The presence of electron-donating groups on the phenyl ring further enhances this activity, suggesting a clear structure-activity relationship.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 9-Benzyl-6-(2-furyl)-9H-purine | 0.39 | M. tuberculosis |
| 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 0.08 | Rhinovirus type 1B |
Antiviral Activity
In addition to its antimicrobial properties, certain derivatives of 9-benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine have been evaluated for antiviral activity. A study found that compounds with a 2-chloro substituent exhibited significantly enhanced activity against rhinovirus type 1B, with an IC50 value of 0.08 µM . This suggests that modifications at the 2-position are crucial for maximizing antiviral efficacy.
Structure-Activity Relationships (SAR)
The SAR of purine derivatives indicates that both the nature and position of substituents play a critical role in determining biological activity. The following factors have been identified as influential:
- Substituent Type : Electron-donating groups generally enhance activity.
- Positioning : Modifications at the 2-position often lead to increased potency against viral strains.
- Lipophilicity : Increased hydrophobicity can improve cellular uptake and bioavailability.
Case Studies and Research Findings
A variety of studies have explored the biological implications of purine derivatives:
- Antimycobacterial Activity : In a study involving several purine analogs, it was found that compounds with specific substitutions demonstrated significant antimycobacterial effects, highlighting their potential as antituberculosis agents .
- Antiviral Screening : A series of synthesized compounds were tested against multiple rhinovirus serotypes, revealing a broad range of sensitivities and reinforcing the importance of structural modifications for enhancing antiviral properties .
- Cancer Research : Some derivatives have shown promise in cancer treatment by inhibiting key enzymes involved in tumor growth, although further studies are needed to elucidate their mechanisms of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
